molecular formula C8H6N2O4 B14685181 1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid CAS No. 34759-73-4

1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid

Cat. No.: B14685181
CAS No.: 34759-73-4
M. Wt: 194.14 g/mol
InChI Key: RHQSTHZCUWNEGJ-UHFFFAOYSA-N
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Description

1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives under specific conditions. One common method includes the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent, which promotes the formation of the benzimidazole core . The reaction is carried out under mild, acid-free conditions, making it a convenient and efficient synthetic route.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole N-oxides.

    Reduction: Reduction reactions can convert it into different benzimidazole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), are used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of bacterial infections. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

34759-73-4

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

1-hydroxy-3-oxidobenzimidazol-3-ium-2-carboxylic acid

InChI

InChI=1S/C8H6N2O4/c11-8(12)7-9(13)5-3-1-2-4-6(5)10(7)14/h1-4,13H,(H,11,12)

InChI Key

RHQSTHZCUWNEGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=[N+]2[O-])C(=O)O)O

Origin of Product

United States

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